REACTION_CXSMILES
|
[N-]=[N+]=[N-].[N:4]([C:7]([C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[C:12]([CH3:17])[CH:11]=1)([CH3:9])[CH3:8])=[N+]=[N-]>CO.O.[Pt](=O)=O>[Cl:16][C:13]1[CH:14]=[CH:15][C:10]([C:7]([NH2:4])([CH3:8])[CH3:9])=[CH:11][C:12]=1[CH3:17] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
21
|
Quantity
|
4.58 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C)(C)C1=CC(=C(C=C1)Cl)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
268 mg
|
Type
|
catalyst
|
Smiles
|
O.[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)C(C)(C)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |